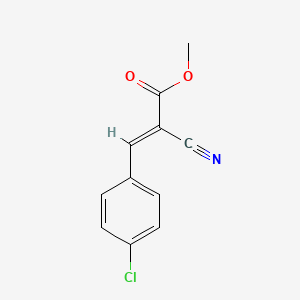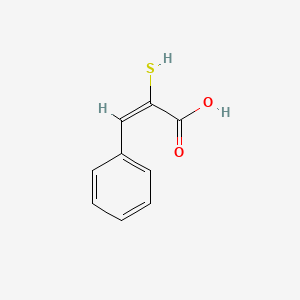![molecular formula C17H15N3O3S B11706076 2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)
2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an appropriate aldehyde with a thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Condensation Reaction: The aldehyde (3-nitrobenzaldehyde) reacts with thiosemicarbazide in the presence of an acid catalyst to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for thiazolidinones often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Thiazolidinones: Nucleophilic substitution leads to various substituted thiazolidinones.
科学的研究の応用
(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer cells, it may induce apoptosis by interacting with specific proteins involved in cell death.
類似化合物との比較
(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives:
-
Similar Compounds
- (2Z)-2-[(4-METHYLPHENYL)IMINO]-5-[(4-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE
- (2Z)-2-[(2-METHYLPHENYL)IMINO]-5-[(2-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE
-
Uniqueness: : The specific substitution pattern on the phenyl rings (3-methyl and 3-nitro) gives (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE unique chemical and biological properties, such as enhanced antimicrobial activity compared to its analogs.
特性
分子式 |
C17H15N3O3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-(3-methylphenyl)imino-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15N3O3S/c1-11-4-2-6-13(8-11)18-17-19-16(21)15(24-17)10-12-5-3-7-14(9-12)20(22)23/h2-9,15H,10H2,1H3,(H,18,19,21) |
InChIキー |
JQEYDMDMXFJSMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705998.png)
![N'~1~,N'~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide](/img/structure/B11706004.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B11706020.png)
![(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane](/img/structure/B11706023.png)
![Ethyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11706026.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11706031.png)


![2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11706047.png)
![2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11706055.png)
![7,7'-dioxo-7H,7'H-4,4'-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3'-dicarboxylic acid](/img/structure/B11706061.png)

![(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11706082.png)
